Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- N-[3-(1-azepanyl)propyl]-2-cyclohexyl-2-phenylacetamide is a member of acetamides.
Brand Name: Vulcanchem
CAS No.: 147614-21-9
VCID: VC1708481
InChI: InChI=1S/C23H36N2O/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26)
SMILES: C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3
Molecular Formula: C23H36N2O
Molecular Weight: 356.5 g/mol

Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-

CAS No.: 147614-21-9

Cat. No.: VC1708481

Molecular Formula: C23H36N2O

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]- - 147614-21-9

Specification

CAS No. 147614-21-9
Molecular Formula C23H36N2O
Molecular Weight 356.5 g/mol
IUPAC Name N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide
Standard InChI InChI=1S/C23H36N2O/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26)
Standard InChI Key AGKAAJMNNVUNDK-UHFFFAOYSA-N
SMILES C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3
Canonical SMILES C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3

Introduction

Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-, also known as MR 16728, is a member of the acetamide class of compounds. Its chemical structure includes a phenyl group, a cyclohexyl group, and an azepanyl group linked through a propyl chain. This compound is of interest in various chemical and biological studies due to its unique structure and potential applications.

Synonyms and Identifiers

This compound is known by several names and identifiers:

  • Synonyms: MR 16728, N-[3-(1-azepanyl)propyl]-2-cyclohexyl-2-phenylacetamide, N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide

  • PubChem CID: 378811

  • CHEBI: 91621

Biological Activities

While specific biological activities of Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-, are not extensively documented, compounds with similar structures often exhibit neuropharmacological or receptor-binding properties. For instance, some acetamides have been studied for their potential interactions with nicotinic acetylcholine receptors (nAChRs), as suggested by the hydrochloride form of MR 16728 being associated with nAChR targets .

Research Findings

Research on this compound is limited, but its structural components suggest potential applications in neuroscience or pharmacology. The azepanyl ring, for example, is found in various biologically active compounds, including those with neuromodulatory effects.

Comparison Table

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
Benzeneacetamide, alpha-cyclohexyl-N-[3-(hexahydro-1H-azepin-1-yl)propyl]-C23H36N2O356.5147614-21-9
Benzeneacetic acid, alpha-cyclohexyl-alpha-hydroxy-, 4-(ethylamino)-1,1-dimethyl-2-butynyl ester, hydrochlorideC22H32ClNO3393.9192204-98-1 (S-form)

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